molecular formula C21H11ClF6N4O B11696388 3-chloro-5-phenyl-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

3-chloro-5-phenyl-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11696388
M. Wt: 484.8 g/mol
InChI Key: WBPSXEHJWZEIOP-UHFFFAOYSA-N
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Description

The compound 3-chloro-5-phenyl-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide (Molecular formula: C₂₀H₁₁Cl₂F₃N₄O; molecular weight: 451.23 g/mol) is a pyrazolo[1,5-a]pyrimidine derivative featuring a trifluoromethyl group at position 7, a chlorine atom at position 3, a phenyl group at position 5, and a carboxamide moiety linked to a 3-(trifluoromethyl)phenyl substituent . Its structure (Figure 1) is characterized by:

  • A bicyclic pyrazolo[1,5-a]pyrimidine core.
  • Electron-withdrawing groups (Cl, CF₃) at positions 3 and 7, enhancing metabolic stability and binding affinity.
  • Aromatic substituents (phenyl and trifluoromethylphenyl) contributing to hydrophobic interactions.

This compound belongs to a class of molecules explored for medicinal applications, including kinase inhibition and GABA-A receptor modulation .

Properties

Molecular Formula

C21H11ClF6N4O

Molecular Weight

484.8 g/mol

IUPAC Name

3-chloro-5-phenyl-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C21H11ClF6N4O/c22-16-17(19(33)29-13-8-4-7-12(9-13)20(23,24)25)31-32-15(21(26,27)28)10-14(30-18(16)32)11-5-2-1-3-6-11/h1-10H,(H,29,33)

InChI Key

WBPSXEHJWZEIOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C(=O)NC4=CC=CC(=C4)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-phenyl-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Mechanism of Action

The mechanism of action of 3-chloro-5-phenyl-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to interact with biological membranes and proteins, potentially inhibiting key enzymes or receptors involved in disease pathways . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs are compared in Table 1.

Table 1: Structural Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name R3 R5 R7 Carboxamide Substituent Molecular Weight (g/mol) Reference
Target Compound Cl Phenyl CF₃ 3-(Trifluoromethyl)phenyl 451.23
3-Chloro-N-(3-chlorophenyl)-5-phenyl-7-CF₃-pyrazolo[1,5-a]pyrimidine-2-carboxamide Cl Phenyl CF₃ 3-Chlorophenyl 451.23
5-(4-Methoxyphenyl)-7-CF₃-N-(2-chloro-3-pyridinyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide H 4-MeO-Ph CF₃ 2-Chloro-3-pyridinyl 447.82
3-(2,4-Dichlorophenyl)-5-(4-Fluorophenyl)-2-Me-7-CF₃-pyrazolo[1,5-a]pyrimidine 2,4-Cl₂-Ph 4-F-Ph CF₃ Methyl (at position 2) 469.68
5-Benzo[1,3]dioxol-5-yl-7-CF₃-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide H Benzo[1,3]dioxol-5-yl CF₃ 2-Chlorophenyl (tetrahydropyrimidine core) 465.85

Key Observations :

  • Position 3 : The target compound’s chlorine substituent is replaced by dichlorophenyl in or omitted in , altering steric and electronic profiles.
  • Position 7 : The trifluoromethyl group is conserved across most analogs, suggesting its critical role in bioactivity .
  • Carboxamide Substituent : Variations include chlorophenyl, pyridinyl, and tetrahydropyrimidine cores, impacting solubility and target selectivity.

Physicochemical Properties

Lipophilicity : The target compound’s logP is estimated to be higher than analogs with methoxy or pyridinyl groups due to dual trifluoromethylphenyl groups .
Solubility : Carboxamide derivatives (e.g., ) show moderate aqueous solubility, whereas carboxylic acid derivatives (e.g., ) are more polar.
Thermal Stability : Melting points for analogs range from 135–141°C , suggesting the target compound may exhibit similar stability.

Biological Activity

The compound 3-chloro-5-phenyl-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and structure-activity relationships.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

C20H15ClF6N2O\text{C}_{20}\text{H}_{15}\text{ClF}_6\text{N}_2\text{O}

This structure includes multiple trifluoromethyl groups, which are known to enhance the lipophilicity and biological activity of compounds. The presence of these groups often contributes to improved pharmacokinetic properties and increased potency against biological targets.

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives, including this compound, exhibit a range of biological activities primarily through the inhibition of specific enzymes and receptors. For instance, they have been identified as potent inhibitors of mycobacterial ATP synthase, which is crucial for the survival of Mycobacterium tuberculosis (M.tb) .

Key Mechanisms:

  • Mycobacterial ATP Synthase Inhibition: The compound’s structural features allow it to bind effectively to the ATP synthase enzyme, disrupting ATP production in bacterial cells.
  • Anticancer Activity: Studies have shown that related pyrazolo[1,5-a]pyrimidines can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell migration .

Antimycobacterial Activity

The compound has demonstrated significant activity against M.tb, with structure-activity relationship (SAR) studies revealing that modifications to the phenyl and trifluoromethyl groups can enhance its efficacy. Compounds with similar structures have shown IC50 values ranging from 0.3 to 24 µM against M.tb .

Anticancer Properties

In vitro studies have indicated that this compound can inhibit cancer cell proliferation. For example:

  • MCF-7 Breast Cancer Cells: The compound induced apoptosis and inhibited cell migration in MCF-7 cells, showcasing its potential as an anticancer agent .
  • Target Inhibition: It has been reported to target EGFR and VEGFR pathways, which are critical in tumor growth and metastasis .

Case Studies

  • Study on Antimycobacterial Activity:
    • A series of pyrazolo[1,5-a]pyrimidine analogues were synthesized and tested against M.tb. The most effective analogues showed significant growth inhibition at concentrations lower than 10 µM.
    • Findings: Modifications at the 3 and 5 positions of the pyrimidine ring significantly influenced activity.
  • Anticancer Efficacy in MCF-7 Cells:
    • In a controlled study, the compound was tested against MCF-7 cells. Results indicated a dose-dependent reduction in cell viability with IC50 values around 10 µM.
    • Mechanism: Induction of apoptosis was confirmed through annexin V staining assays.

Data Tables

CompoundTargetIC50 (µM)Activity
3-Chloro-5-phenyl...Mycobacterial ATP Synthase<10Potent inhibitor
3-Chloro-5-phenyl...MCF-7 Cells10Induces apoptosis

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